Ethiprole: A Technical Guide to its Chemistry, Synthesis, and Biological Interactions
Ethiprole: A Technical Guide to its Chemistry, Synthesis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Core Registry Information
Ethiprole, a phenylpyrazole insecticide, is chemically known as 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile.[1] It is registered under the CAS number 181587-01-9 .[2][3][4] This compound is utilized for the control of a broad spectrum of chewing and sucking insects in various agricultural settings.[5]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 181587-01-9 | [2][3][4] |
| Molecular Formula | C₁₃H₉Cl₂F₃N₄OS | [2][4][6] |
| Molecular Weight | 397.20 g/mol | [2][7] |
| IUPAC Name | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile | [1] |
| InChI | 1S/C13H9Cl2F3N4OS/c1-2-24(23)11-9(5-19)21-22(12(11)20)10-7(14)3-6(4-8(10)15)13(16,17)18/h3-4H,2,20H2,1H3 | [4] |
| InChIKey | FNELVJVBIYMIMC-UHFFFAOYSA-N | [4] |
| SMILES | CCS(=O)C1=C(N)N(N=C1C#N)C2=C(Cl)C=C(C=C2Cl)C(F)(F)F)Cl | [6] |
| EC Number | 446-630-3 | [6][7] |
Synthesis and Manufacturing
The synthesis of ethiprole involves a multi-step chemical process. While several routes have been developed, a common pathway begins with the formation of a substituted pyrazole (B372694) ring, followed by the introduction of the ethylsulfinyl group.
General Synthesis Workflow
A general reaction scheme for the synthesis of ethiprole involves the oxidation of an ethylthio precursor.[1]
Experimental Protocol: Synthesis from Ethylthio Precursor
The following protocol is a representative example of the final oxidation step in ethiprole synthesis:
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Reaction Setup: A solution of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylthio-1H-pyrazole-3-carbonitrile (0.5 mmol) in dichloromethane (B109758) (2.5 mL) is prepared and stirred at a temperature of 283–285 K.[1]
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Addition of Oxidizing Agent: Trifluoroacetic acid (0.5 mL) is added to the solution. Subsequently, 30% (w/w) hydrogen peroxide (0.1 mL) is added dropwise over 20 minutes, while maintaining the temperature at 283–285 K.[1]
-
Reaction Maintenance: The reaction mixture is maintained at the same temperature for an additional 3 hours.[1]
-
Quenching: Dichloromethane (5 mL) is added, followed by sodium hydrogen sulfite (B76179) to quench any unreacted hydrogen peroxide. This mixture is kept below 288 K for 20 minutes.[1]
-
Extraction and Purification: Water (10 mL) is added, and the product is extracted with dichloromethane. The organic phase is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica (B1680970) gel.[1]
Mode of Action: GABA-Gated Chloride Channel Antagonism
Ethiprole exerts its insecticidal effect by acting as a non-competitive antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system.[8][9] By blocking the chloride ion influx into neurons, ethiprole disrupts normal nerve function, leading to hyperexcitation and eventual death of the insect.
Metabolism and Environmental Fate
The biotransformation and degradation of ethiprole have been studied in various systems, including rats and in different environmental compartments like soil and water. The primary metabolic pathways involve oxidation, reduction, and hydrolysis.
Metabolic Pathways in Rats
In rats, ethiprole undergoes several key metabolic transformations:
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Oxidation: The sulfoxide (B87167) group is oxidized to a sulfone.
-
Reduction: The sulfoxide group is reduced to a sulfide.
-
Hydrolysis: The nitrile group is hydrolyzed to an amide.[4][10]
These initial transformations are often followed by further reactions, including conjugation.[4]
Environmental Degradation
In the environment, ethiprole degradation is influenced by factors such as pH, light, and microbial activity. Photodegradation is a significant pathway for its breakdown in aquatic environments.[11][12]
Quantitative Data on Environmental Fate
| Parameter | Condition | Value | Reference |
| Half-life in Silt Loam Soil | 25±1℃, dark | 71 days | [10] |
| Half-life in Sandy Loam Soil | 25±1℃, dark | 30 days | [10] |
| Half-life in Flooded Soil | 20±1℃, anaerobic | 11.2 days | [10] |
| Hydrolysis Half-life | pH 9.0 buffer, 25±1℃, dark | 121 days | [10] |
| Photodegradation Half-life | Natural sunlight (35°N, spring) | 1.3 days | [10] |
The degradation of ethiprole can lead to the formation of several transformation products, some of which may have their own toxicological profiles.[3] For instance, the degradation product M401 has been found to be more toxic to Daphnia magna than the parent compound.[3]
Toxicological Profile
The acute toxicity of ethiprole varies among different organisms. The following table summarizes some key toxicological data for ethiprole and one of its metabolites.
| Organism | Compound | Endpoint | Value | Reference |
| Daphnia magna | Ethiprole | 48h EC₅₀ | Not specified in provided text | |
| Daphnia magna | Metabolite M401 | 48h EC₅₀ | More toxic than ethiprole | [3] |
| Chlorella pyrenoidosa | Ethiprole Sulfide | 96h EC₅₀ | 7 times lower than ethiprole | [13] |
It is noteworthy that enantioselective toxicity has been observed, with the R-enantiomer of ethiprole being more toxic than the S-enantiomer to Chlorella pyrenoidosa.[13]
References
- 1. Crystal structure of the insecticide ethiprole (C13H9Cl2F3N4OS): a case study of whole-molecule configurational disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104557713B - High-purity ethiprole preparation method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.who.int [apps.who.int]
- 5. Efficacy of ethiprole applied alone and in combination with conventional insecticides for protection of stored wheat and stored corn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN101168529B - Fipronil, ethiprole and synthesizing method for derivative thereof - Google Patents [patents.google.com]
- 8. Ethiprole (Ref: RPA 107382) [sitem.herts.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. fsc.go.jp [fsc.go.jp]
- 11. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
